molecular formula C15H14Cl2N2O4S B2847333 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338406-03-4

4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

Cat. No.: B2847333
CAS No.: 338406-03-4
M. Wt: 389.25
InChI Key: JDFYHTAQNIREQZ-UHFFFAOYSA-N
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Description

4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes chloroaniline and dimethylsulfamate groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-chloroaniline.

    Formation of Intermediate: The initial step involves the formation of an amide intermediate through the reaction of 4-chlorobenzoic acid with 2-chloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Sulfamation: The intermediate is then reacted with dimethylsulfamoyl chloride under basic conditions (e.g., using triethylamine) to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.

    Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes several types of chemical reactions:

    Substitution Reactions: Due to the presence of chloro groups, it can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Yields 4-chlorobenzoic acid and 2-chloroaniline.

    Oxidation: Produces sulfoxides or sulfones.

    Reduction: Forms amines or alcohols.

Scientific Research Applications

4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is utilized in several research areas:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N-methylsulfamate
  • 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-diethylsulfamate

Uniqueness

4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is unique due to its specific combination of chloroaniline and dimethylsulfamate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

This comprehensive overview should provide a solid foundation for understanding the properties, synthesis, reactions, applications, and uniqueness of this compound

Properties

IUPAC Name

[4-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(16)9-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFYHTAQNIREQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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